Asterriquinone CT1

Description

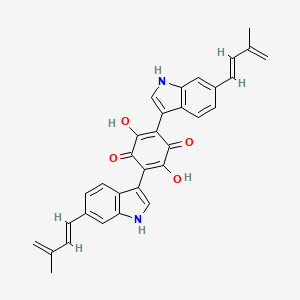

Asterriquinone CT1 (CAS: [182182-91-8]) is a bis-indole quinone derivative produced by fungi in the Aspergillus genus, notably Aspergillus terreus . Its molecular formula is C₃₂H₂₈N₂O₄, and it features a central dihydroxybenzoquinone core linked to two indole moieties substituted with isobutylene and pentenyl groups . Structurally, it is the di-O-demethylated derivative of related asterriquinones, which influences its solubility and bioactivity .

Asterriquinones are renowned for their antitumor and neuroprotective properties. CT1, in particular, has been identified in marine-derived fungal strains, where its unique substitution pattern (e.g., pentenyl groups) distinguishes it from other family members .

Properties

Molecular Formula |

C32H26N2O4 |

|---|---|

Molecular Weight |

502.6 g/mol |

IUPAC Name |

2,5-dihydroxy-3,6-bis[6-[(1E)-3-methylbuta-1,3-dienyl]-1H-indol-3-yl]cyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C32H26N2O4/c1-17(2)5-7-19-9-11-21-23(15-33-25(21)13-19)27-29(35)31(37)28(32(38)30(27)36)24-16-34-26-14-20(8-6-18(3)4)10-12-22(24)26/h5-16,33-35,38H,1,3H2,2,4H3/b7-5+,8-6+ |

InChI Key |

AVZHXTURQZUIGW-KQQUZDAGSA-N |

Isomeric SMILES |

CC(=C)/C=C/C1=CC2=C(C(=CN2)C3=C(C(=O)C(=C(C3=O)O)C4=CNC5=C4C=CC(=C5)/C=C/C(=C)C)O)C=C1 |

Canonical SMILES |

CC(=C)C=CC1=CC2=C(C=C1)C(=CN2)C3=C(C(=O)C(=C(C3=O)O)C4=CNC5=C4C=CC(=C5)C=CC(=C)C)O |

Synonyms |

asterriquinone CT1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 2: Bioactivity and Research Findings

Critical Analysis of Structural-Bioactivity Relationships

- Essential Moieties: The dihydroxybenzoquinone core is critical for DNA intercalation and apoptosis, as seen in ARQ . Dimethylation (ARQDMe) or alkylation (ARQHex) modifies solubility and potency .

- Role of Prenyl/Pentenyl Groups :

Q & A

Q. How should researchers balance raw data transparency with conciseness in publications on Asterriquinone CT1?

- Methodological Answer : Include processed data (e.g., IC50 curves, statistical summaries) in main figures/tables. Archive raw datasets (e.g., HPLC chromatograms, NMR FIDs) in supplementary materials. Use appendices for large tables (e.g., screening results for 100+ analogs) and reference them in the methodology .

Q. What steps ensure experimental reproducibility when scaling up Asterriquinone CT1 synthesis?

- Methodological Answer : Document reaction parameters (catalyst loading, solvent purity) and characterize intermediates at each step. Use DOE (design of experiments) to optimize yield/purity. Provide batch-specific QC data (e.g., HPLC traces, melting points) in supplementary files .

Theoretical and Conceptual Frameworks

Q. How can researchers align Asterriquinone CT1 studies with broader theories of natural product drug discovery?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.